(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide
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Description
(2E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16BrNO2 and its molecular weight is 346.224. The purity is usually 95%.
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Scientific Research Applications
Enamine Chemistry
Research has investigated the preparation and alkylation of cyclic and non-cyclic enamino-thiones, showcasing the versatility of enamines in synthetic organic chemistry. Enamino-thiones have been prepared by reacting corresponding enaminones with disulfides, leading to S-alkylated iminium iodides in high yields. This demonstrates the compound's utility in constructing complex organic molecules (Rasmussen, Shabana, & Lawesson, 1981).
Anticonvulsant Properties
The structure and biological activity of certain enaminones have been characterized, revealing their potential as anticonvulsant agents. For example, methyl 4-(4'-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was studied for its anticonvulsant properties, suggesting the importance of the enaminone system and the 4-bromophenyl group in conferring these properties (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Optical and Electronic Properties
The linear, second, and third-order nonlinear optical properties of novel chalcone derivatives have been investigated, highlighting their potential in semiconductor devices and organic electronics. This research provides insights into the optoelectronic and charge transport properties of these compounds, emphasizing their suitability for use in various optoelectronic applications (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Antioxidant Activity
The isolation and characterization of bromophenol derivatives from the red alga Rhodomela confervoides have revealed potent antioxidant activities. These compounds, including novel bromophenol derivatives, exhibit activities stronger than or comparable to common antioxidants, suggesting their potential in food preservation and as natural antioxidant sources (Zhao et al., 2004).
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-6-8-16(21-2)15(10-12)19-17(20)9-7-13-4-3-5-14(18)11-13/h3-11H,1-2H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJLTDYGEGBWFA-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.